molecular formula C15H8Cl2FN3O2 B3011411 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 891138-67-3

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B3011411
CAS No.: 891138-67-3
M. Wt: 352.15
InChI Key: KWXWZQBNIWGPQK-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using a suitable dichlorophenyl halide.

    Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the oxadiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and fluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is unique due to its specific combination of the oxadiazole ring and fluorobenzamide moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O2/c16-8-5-6-11(17)10(7-8)14-20-21-15(23-14)19-13(22)9-3-1-2-4-12(9)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWZQBNIWGPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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